(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate
Overview
Description
(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate is an organic compound with a complex structure that includes an ester functional group, a methoxyimino group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyimino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s ester and ketone groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and pathways. The methoxyimino group can also form hydrogen bonds, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the methoxyimino group, making it less reactive in certain substitution reactions.
Methyl (2E)-2-(methoxyimino)-4-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (2E)-2-(hydroxyimino)-4-oxopentanoate: Contains a hydroxyimino group instead of a methoxyimino group, altering its hydrogen bonding capabilities and reactivity.
Properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-4-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3/b9-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJBDNQNKWAHU-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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